REACTION_CXSMILES
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[Cl:1][C:2]1[C:10]([O:11]C)=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].Br>C(O)(=O)C>[Cl:1][C:2]1[C:10]([OH:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]
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Name
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|
Quantity
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52.1 g
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Type
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reactant
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Smiles
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ClC1=C(C(=O)O)C=CC=C1OC
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Name
|
|
Quantity
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50 mL
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Type
|
reactant
|
Smiles
|
Br
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
the mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 4 days
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Duration
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4 d
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Name
|
|
Type
|
product
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Smiles
|
ClC1=C(C(=O)O)C=CC=C1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |